Ethyl 4-bromo-6-chloronicotinate Ethyl 4-bromo-6-chloronicotinate
Brand Name: Vulcanchem
CAS No.: 1807221-07-3
VCID: VC7006514
InChI: InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(C=C1Br)Cl
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5

Ethyl 4-bromo-6-chloronicotinate

CAS No.: 1807221-07-3

Cat. No.: VC7006514

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-6-chloronicotinate - 1807221-07-3

Specification

CAS No. 1807221-07-3
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5
IUPAC Name ethyl 4-bromo-6-chloropyridine-3-carboxylate
Standard InChI InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Standard InChI Key VBSPRZMIFJQURI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-bromo-6-chloronicotinate belongs to the class of nicotinic acid derivatives, distinguished by its substitution pattern on the pyridine ring. The compound’s IUPAC name, ethyl 4-bromo-6-chloropyridine-3-carboxylate, reflects the positions of the halogens and the ester functional group. Key identifiers include:

PropertyValue
CAS Number1807221-07-3
Molecular FormulaC8H7BrClNO2\text{C}_8\text{H}_7\text{BrClNO}_2
Molecular Weight264.50 g/mol
Exact Mass262.935 g/mol
PSA (Polar Surface Area)39.19 Ų
LogP (Partition Coefficient)2.67

The bromine and chlorine atoms at the 4- and 6-positions introduce steric and electronic effects that influence reactivity. The electron-withdrawing nature of the halogens deactivates the pyridine ring, directing electrophilic substitutions to specific positions. Meanwhile, the ethyl ester group enhances solubility in organic solvents, facilitating its use in cross-coupling reactions .

Synthesis and Manufacturing Approaches

Synthetic Routes

The synthesis of ethyl 4-bromo-6-chloronicotinate typically begins with ethyl 4,6-dichloronicotinate as a precursor. A patented method involves a two-step process:

  • Amination and Protection: Reacting ethyl 4,6-dichloronicotinate with 4-methoxybenzylamine (PMB amine) at 40–60°C yields a protected intermediate, ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate, with yields up to 90% under optimized conditions .

  • Deprotection and Functionalization: Treating the intermediate with trifluoroacetic acid (TFA) removes the PMB group, yielding ethyl 4-amino-6-chloronicotinate. Subsequent bromination at the 4-position introduces the bromine substituent, though specific bromination conditions (e.g., reagent choice, temperature) are critical to achieving high regioselectivity .

Variations in reaction conditions significantly impact yields. For instance, increasing the molar ratio of PMB amine from 1:1 to 2:1 (relative to the dichloronicotinate precursor) reduced yields from 90% to 50%, highlighting the sensitivity of the amination step to stoichiometry .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the 2- and 4-positions of the pyridine ring can lead to byproducts, necessitating careful control of reaction parameters.

  • Purification: Column chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) is often required to isolate the desired product, adding complexity to large-scale production .

Physicochemical Properties and Stability

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra exhibit characteristic signals for the ethyl ester group (δ 1.3–1.4 ppm for CH3_3, δ 4.3–4.4 ppm for CH2_2) and aromatic protons on the pyridine ring (δ 8.2–8.6 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 264.50 confirms the compound’s molecular weight, with fragmentation patterns indicative of Br and Cl loss .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Discovery

The compound’s halogenated pyridine core is a key motif in kinase inhibitors and antiviral agents. For example:

  • Suzuki-Miyaura Coupling: The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling the introduction of aryl or heteroaryl groups .

  • Nucleophilic Aromatic Substitution: The chlorine at the 6-position can be displaced by amines or alkoxides, facilitating the synthesis of diversely substituted pyridines .

Agrochemical Development

In agrochemistry, ethyl 4-bromo-6-chloronicotinate serves as a precursor to herbicides and insecticides. Its derivatives exhibit activity against pests by interfering with neuronal signaling pathways, though specific mechanisms remain under investigation .

Future Directions and Research Opportunities

  • Green Chemistry: Developing solvent-free or catalytic methods to improve the sustainability of synthesis.

  • Structure-Activity Relationships (SAR): Systematic studies to optimize the compound’s derivatives for enhanced bioactivity.

  • Scale-Up Technologies: Addressing purification challenges through continuous-flow chemistry or advanced crystallization techniques.

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